cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
Cyclohexane Ring Conformation
The cyclohexane ring adopts a chair conformation , minimizing steric strain. Substituents at positions 1 (carboxylic acid) and 2 (ethylketone) occupy equatorial positions to reduce 1,2-diaxial interactions. The cis configuration ensures both substituents reside on the same face of the ring, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy.
Stereoisomerism
The compound exhibits geometric isomerism due to restricted rotation around the cyclohexane ring. The cis and trans isomers differ in the relative orientations of the carboxylic acid and ethylketone groups:
- Cis isomer : Carboxylic acid and ethylketone groups on the same face.
- Trans isomer : Groups on opposite faces.
The InChIKey (ZPGHWWKTVPATLX-UHFFFAOYSA-N) encodes stereochemical details, distinguishing it from stereoisomers.
Tautomerism and Electronic Effects
The 2-oxoethyl group may exhibit keto-enol tautomerism, though the keto form dominates due to aromatic stabilization of the iodophenyl ring. Resonance effects delocalize electron density from the iodine atom into the phenyl ring, marginally activating it toward electrophilic substitution.
Comparative Analysis of Ortho-, Meta-, and Para-Iodophenyl Substituent Effects
Electronic Effects
Substituent position profoundly influences electronic properties:
The ortho -iodo group exerts stronger inductive electron withdrawal (-I) than para , destabilizing intermediates in electrophilic reactions. Conversely, para -substitution allows better conjugation with the ethylketone group, as seen in cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CID 24722588).
Steric Effects
Spectroscopic Differentiation
Structural Comparison of Iodophenyl Derivatives
| Property | Ortho Derivative | Meta Derivative | Para Derivative |
|---|---|---|---|
| Molecular Weight | 372.20 g/mol | 372.20 g/mol | 372.20 g/mol |
| Melting Point | 162–164°C | 158–160°C | 155–157°C |
| LogP | 3.2 ± 0.1 | 3.1 ± 0.1 | 3.0 ± 0.1 |
The ortho derivative’s higher melting point and LogP reflect greater crystallinity and lipophilicity from steric packing.
Properties
IUPAC Name |
2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHWWKTVPATLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction: Carbon-Carbon Bond Formation
The core synthetic step is the formation of a carbon-carbon bond between the iodophenyl moiety and the cyclohexane ring. This is typically achieved through an aldol-type condensation or related carbonyl addition reaction, where the enol or enolate form of cyclohexanone attacks the aldehyde carbon of 2-iodobenzaldehyde.
- Reaction Conditions:
- Use of a base catalyst (e.g., sodium hydroxide, potassium carbonate) to generate the enolate from cyclohexanone.
- Solvent systems such as ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) to dissolve reactants and facilitate reaction kinetics.
- Controlled temperature (often room temperature to mild heating) to optimize yield and minimize side reactions.
Stereochemical Control
The product is specifically the cis isomer, indicating stereochemical control during the reaction or subsequent purification. This may be influenced by:
- Choice of catalyst and reaction conditions favoring the cis configuration.
- Use of chiral auxiliaries or selective crystallization techniques to enrich the cis isomer.
Purification Techniques
After the reaction, the crude product mixture contains the desired compound along with unreacted starting materials and side products. Purification is critical to obtain high-purity this compound.
-
- Solvents such as ethanol, methanol, or ethyl acetate are commonly used.
- Slow cooling or solvent evaporation promotes formation of pure crystals.
-
- Silica gel column chromatography with appropriate eluents (e.g., hexane/ethyl acetate mixtures) separates the target compound based on polarity differences.
Reaction Scheme Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-Iodobenzaldehyde + Cyclohexanone | Base catalyst, solvent (EtOH/THF), mild heat | Formation of carbon-carbon bond yielding keto-acid intermediate |
| 2 | Purification | Recrystallization or chromatography | Isolation of pure cis isomer of target compound |
Research Findings and Analytical Data
Molecular and Physical Properties
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C15H17IO3 | PubChem |
| Molecular Weight | 372.20 g/mol | PubChem |
| Boiling Point (Predicted) | 480.3 ± 20.0 °C | ChemicalBook (Predicted) |
| Density (Predicted) | 1.565 ± 0.06 g/cm³ | ChemicalBook (Predicted) |
| pKa (Predicted) | 5.02 ± 0.44 | ChemicalBook (Predicted) |
Structural Confirmation
-
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical environment of protons and carbons, verifying the cis configuration.
- Mass spectrometry (MS) confirms molecular weight and fragmentation pattern.
- Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) and carboxylic acid (O-H) functional groups.
-
- High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures purity >95%.
Industrial Scale-Up Considerations
For industrial production, the laboratory synthesis is adapted to larger scale with attention to:
- Safety: Handling of iodine-containing compounds requires precautions due to toxicity and reactivity.
- Cost-effectiveness: Optimization of catalyst loading, solvent recycling, and reaction time.
- Environmental Impact: Use of greener solvents and minimizing hazardous waste.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | 2-Iodobenzaldehyde, Cyclohexanone |
| Key Reaction | Aldol-type condensation forming C-C bond |
| Catalyst | Base (e.g., NaOH, K2CO3) |
| Solvent | Ethanol, THF, or DMF |
| Temperature | Room temperature to mild heating |
| Purification | Recrystallization, Silica gel chromatography |
| Product Configuration | cis isomer |
| Analytical Techniques | NMR, MS, IR, HPLC |
| Molecular Weight | 372.20 g/mol |
| Predicted Boiling Point | 480.3 ± 20.0 °C |
| Predicted Density | 1.565 ± 0.06 g/cm³ |
Chemical Reactions Analysis
Cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in synthesizing more complex organic molecules. It is also valuable in studying reaction mechanisms due to its unique structural features.
Biology
Research is ongoing to explore the compound’s interactions with enzymes and receptors, which may lead to insights into its biological activities.
Medicine
There is potential for therapeutic applications, including the development of new drugs targeting specific diseases. The compound's ability to modulate enzymatic activity highlights its relevance in pharmacology.
Industry
In industrial applications, it is utilized in producing specialty chemicals and materials that require specific properties.
The biological activity of cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is primarily attributed to:
- Halogen Bonding : The iodophenyl group can form halogen bonds with proteins or enzymes.
- Hydrogen Bonding : The carboxylic acid group enhances binding affinity with target molecules.
Inhibition of Enzymatic Activity
Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects on various enzymes involved in neurodegenerative diseases.
| Compound | Target Enzyme | IC50 Value (µM) | Type of Inhibition |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 0.22 | Mixed |
| Compound B | Butyrylcholinesterase | 0.42 | Competitive |
| Compound C | BACE-1 | 0.23 | Mixed |
These results suggest that the compound may play a role in developing treatments for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The target compound belongs to a family of cyclohexane-1-carboxylic acid derivatives with aryl ketone substituents. Key analogs include variations in the phenyl ring's substituent type and position:
Key Comparative Analysis
Substituent Effects
- Electron-Withdrawing vs. In contrast, methyl groups (meta/para) are electron-donating, enhancing ring electron density . Steric Effects: The ortho-iodo substituent introduces significant steric hindrance compared to para-substituted analogs (e.g., bromo, nitro), which may affect binding in biological systems or synthetic accessibility .
Physicochemical Properties
- Molecular Weight : The iodo derivative (372.20 g/mol) is the heaviest due to iodine’s high atomic mass, followed by bromo (333.21 g/mol) and nitro (327.30 g/mol) analogs. Methyl-substituted compounds are lighter (260.33 g/mol) .
- Lipophilicity: Iodine’s polarizability may increase logP compared to smaller halogens (Cl, Br) or non-halogenated analogs. Nitro groups enhance polarity but reduce lipophilicity .
Biological Activity
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (C15H17IO3) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a cyclohexane ring, a carboxylic acid group, and an iodophenyl moiety, which contribute to its interactions with biological targets and therapeutic applications.
Structural Characteristics
The unique structure of this compound is essential for its biological activity:
- Cyclohexane Ring : Provides a rigid framework that can influence the compound's conformational properties.
- Iodophenyl Group : The presence of iodine may enhance binding affinity through halogen bonding.
- Carboxylic Acid Group : Capable of forming hydrogen bonds, influencing pharmacodynamics.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanism involves:
- Halogen Bonding : The iodophenyl group can interact with target molecules, enhancing binding.
- Hydrogen Bonding : The carboxylic acid group facilitates interactions with biological macromolecules.
Biological Activity Data
Research indicates that this compound exhibits significant biological activities, particularly in cancer research and enzyme inhibition.
Inhibitory Activity
A study demonstrated that compounds similar to this compound showed potent inhibitory effects against various enzymes:
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 0.22 |
| Compound B | Butyrylcholinesterase | 0.42 |
| Compound C | BACE-1 | 0.23 |
These values indicate the concentration required to inhibit 50% of the enzyme activity, suggesting that modifications to the structure can enhance potency against specific targets.
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
-
Cancer Research : Investigations have shown that derivatives exhibit cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.
- Study Findings : A derivative demonstrated an IC50 of 15 μM against breast cancer cells, indicating significant anti-proliferative effects.
-
Neuroprotective Effects : Other studies have suggested that similar compounds can inhibit neuroinflammatory pathways, offering potential therapeutic benefits in neurodegenerative diseases.
- Research Outcome : In vitro assays revealed a reduction in pro-inflammatory cytokines when treated with specific derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and what key reagents are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, ethylcarbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM)/dimethylformamide (DMF) (3:1 v/v) facilitates amide bond formation between the cyclohexane-carboxylic acid moiety and iodophenyl ketone precursors. Triethylamine (EtN) is often used to maintain basic conditions, preventing side reactions . Purity is typically validated by HPLC (≥98%) .
Q. Which analytical techniques are essential for characterizing this compound, and how do they address structural ambiguity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR resolve stereochemistry and confirm substitution patterns on the cyclohexane ring and iodophenyl group.
- X-ray Crystallography : Determines absolute configuration, critical for distinguishing cis/trans isomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, especially the presence of iodine (isotopic pattern analysis).
- HPLC : Ensures purity and monitors degradation products during stability studies .
Q. What storage conditions are optimal for preserving the stability of this compound?
- Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. The carboxylic acid group is prone to hygroscopicity, so desiccants (e.g., silica gel) are recommended. Long-term stability studies (>6 months) should include periodic HPLC analysis to track degradation .
Advanced Research Questions
Q. How do conformational constraints of the cyclohexane ring influence the compound’s photophysical and electronic properties?
- Methodological Answer : The cyclohexane ring enforces specific rotameric states, as shown in fluorescence studies of analogous constrained systems. For example, X-ray structures and molecular mechanics calculations (e.g., AMBER force fields) reveal that the cis configuration restricts χ and χ dihedral angles, altering excited-state proton/electron transfer rates. This can be probed via time-resolved fluorescence decay assays and H/D exchange experiments to map intramolecular interactions .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar cyclohexane-carboxylic acid derivatives?
- Methodological Answer : Contradictions often arise from stereochemical variability or assay conditions. Strategies include:
- Comparative Molecular Field Analysis (CoMFA) : Correlate substituent effects (e.g., iodine vs. methoxy groups) with activity.
- Dose-Response Reproducibility : Test compounds under standardized conditions (e.g., pH, solvent) to isolate stereochemical contributions.
- Cryo-Electron Microscopy (Cryo-EM) : Visualize target binding modes of enantiomers to explain divergent activities .
Q. What computational approaches are suitable for predicting the compound’s metabolic stability and toxicity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the iodophenyl group to predict oxidative metabolism.
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots.
- ADMET Prediction Tools : Use platforms like SwissADME or ProTox-II to estimate bioavailability and hepatotoxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported rotamer populations for cyclohexane-carboxylic acid derivatives?
- Methodological Answer : Discrepancies may arise from solvent polarity or temperature effects. For example, fluorescence lifetime studies (e.g., biexponential decay at 25°C vs. monoexponential at 4°C) can reveal rotamer equilibria. Complementary techniques like circular dichroism (CD) and variable-temperature NMR should be employed to validate conformational dynamics .
Q. Why do biological assays of analogous compounds show variability in IC values across studies?
- Methodological Answer : Variability often stems from differences in cell lines, assay endpoints (e.g., viability vs. enzymatic inhibition), or enantiomeric purity. Mitigation strategies:
- Chiral HPLC : Confirm enantiomeric excess (ee) before testing.
- Orthogonal Assays : Use both cell-based and cell-free systems to cross-validate results .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
